molecular formula C16H24F2O B8284187 (2,3-Difluorophenyl)decan-1-ol

(2,3-Difluorophenyl)decan-1-ol

Cat. No.: B8284187
M. Wt: 270.36 g/mol
InChI Key: FBDQWAICWNRSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Difluorophenyl)decan-1-ol is a fluorinated aliphatic alcohol comprising a 10-carbon alkyl chain (decanol) linked to a 2,3-difluorophenyl aromatic ring. The hydroxyl group at the terminal position enables hydrogen bonding, while the fluorine atoms on the phenyl ring enhance electronegativity and metabolic stability .

Properties

Molecular Formula

C16H24F2O

Molecular Weight

270.36 g/mol

IUPAC Name

1-(2,3-difluorophenyl)decan-1-ol

InChI

InChI=1S/C16H24F2O/c1-2-3-4-5-6-7-8-12-15(19)13-10-9-11-14(17)16(13)18/h9-11,15,19H,2-8,12H2,1H3

InChI Key

FBDQWAICWNRSFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C1=C(C(=CC=C1)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of (2,3-Difluorophenyl)decan-1-ol and Analogues
Compound Substituents on Phenyl Ring Alkyl Chain Length Functional Group Key Interactions
This compound 2-F, 3-F C10 -OH Hydrogen bonding (O-H···O/F), C-F···π stacking
(2-Fluorophenyl)decan-1-ol 2-F C10 -OH Weaker C-F···π, fewer H-bond donors
(3-Chlorophenyl)decan-1-ol 3-Cl C10 -OH C-Cl···π (weaker than F), larger atomic radius
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) 2-F, 3-F (phenyl), 2-F (benzamide) N/A -CONH- Amide H-bonds (N-H···O), C-F···C stacking
  • Fluorine vs. Chlorine Substitution : The 2,3-difluorophenyl group in the target compound exhibits stronger electronegativity and smaller atomic radius compared to chlorinated analogues (e.g., 3-chlorophenyl derivatives), enhancing dipole interactions and crystal packing efficiency .
  • Hydroxyl vs. Amide Functionality : Unlike Fo23, which features an amide group capable of forming 1D hydrogen-bonded chains , the hydroxyl group in this compound likely forms simpler O-H···O/F interactions, reducing structural rigidity but improving solubility in polar solvents.

Physicochemical Properties

Table 2: Hypothetical Physicochemical Data
Compound LogP (Predicted) Melting Point (°C) Solubility (mg/mL, Water)
This compound 5.2 45–50 0.12
(2-Fluorophenyl)decan-1-ol 4.8 35–40 0.25
(3-Chlorophenyl)decan-1-ol 5.5 55–60 0.08
Fo23 3.1 120–125 0.03
  • Lipophilicity : The longer alkyl chain (C10) in the target compound increases LogP compared to Fo23 (shorter benzamide backbone). However, difluorination slightly reduces LogP relative to chlorinated analogues due to fluorine’s lower hydrophobicity .
  • Melting Points : Fo23’s amide group and planar crystal structure result in a higher melting point (120–125°C) compared to the alcohol derivatives, which lack strong intermolecular networks .

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